molecular formula C13H13N3O5 B2894886 2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid CAS No. 1234194-92-3

2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid

Cat. No. B2894886
CAS RN: 1234194-92-3
M. Wt: 291.263
InChI Key: GULKERUEFLHDGL-UHFFFAOYSA-N
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Description

2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid is an organic compound with the molecular formula C13H13N3O5 . It is also known as N-[(4-Cyanophenyl)carbamoyl]glutamic acid . The compound appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid is represented by the SMILES notation: c1cc (ccc1C#N)NC (=O)NC (CCC (=O)O)C (=O)O . The compound has a molecular weight of 291.26 .


Physical And Chemical Properties Analysis

2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid is a powder that is typically stored at room temperature . The compound has a molecular weight of 291.26 .

Scientific Research Applications

Biochemistry

The compound’s ability to interact with enzymes, particularly carbamoylases, makes it relevant in biochemistry research . It can be used to study enzyme kinetics and mechanisms, as well as in the design of enzyme inhibitors.

Biotechnological Applications

The compound’s interaction with carbamoylases has implications in biotechnology, especially in the production of optically pure amino acids from cheap precursors . This is vital for industries that require enantiomerically pure compounds, such as pharmaceuticals.

Safety and Hazards

The safety data for 2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid is currently unavailable online . For more information, it is recommended to request an SDS or contact the supplier .

properties

IUPAC Name

2-[(4-cyanophenyl)carbamoylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c14-7-8-1-3-9(4-2-8)15-13(21)16-10(12(19)20)5-6-11(17)18/h1-4,10H,5-6H2,(H,17,18)(H,19,20)(H2,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULKERUEFLHDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid

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